11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
Brand Name: Vulcanchem
CAS No.: 18833-50-6
VCID: VC21022933
InChI: InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17)
SMILES: C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl
Molecular Formula: C14H14ClNS
Molecular Weight: 263.8 g/mol

11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-

CAS No.: 18833-50-6

Cat. No.: VC21022933

Molecular Formula: C14H14ClNS

Molecular Weight: 263.8 g/mol

* For research use only. Not for human or veterinary use.

11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- - 18833-50-6

Specification

CAS No. 18833-50-6
Molecular Formula C14H14ClNS
Molecular Weight 263.8 g/mol
IUPAC Name 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline-11-thione
Standard InChI InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17)
Standard InChI Key URSHSEXDRVGWQT-UHFFFAOYSA-N
Isomeric SMILES C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)S
SMILES C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl
Canonical SMILES C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator